Eleutherin
Overview
Description
Eleutherin is a naturally occurring naphthoquinone compound found in the bulbs of the plant Eleutherine bulbosa, which belongs to the Iridaceae family. This compound has been traditionally used in various cultures for its medicinal properties, including its use in treating infections, inflammation, and other ailments. This compound is known for its distinctive red color and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eleutherin can be synthesized through several methods. One common synthetic route involves the intramolecular cyclization of 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone. This precursor is obtained by the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone with allyltrimethylstannane . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from the bulbs of Eleutherine bulbosa. The extraction process typically uses solvents such as ethanol or methanol to isolate the active compounds. The extracted this compound is then purified using chromatographic techniques to obtain a high-purity product suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Eleutherin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety, to form various substituted naphthoquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones, each with distinct chemical and biological properties .
Scientific Research Applications
Eleutherin has a wide range of scientific research applications, including:
Biology: Studies have shown that this compound exhibits significant antioxidant, antimicrobial, and anticancer activities, making it a valuable compound for biological research.
Medicine: this compound has been investigated for its potential therapeutic effects in treating diseases such as cancer, malaria, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of eleutherin involves its interaction with various molecular targets and pathways. This compound has been shown to exert its effects through the following mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Eleutherin is structurally similar to other naphthoquinones such as:
Isothis compound: Another naphthoquinone found in Eleutherine bulbosa with similar biological activities but differing in its substitution pattern.
Eleutherol: A related compound with additional hydroxyl groups, enhancing its antioxidant properties.
Plumbagin: A naphthoquinone found in the roots of Plumbago species, known for its potent anticancer and antimicrobial activities.
Compared to these compounds, this compound is unique in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIIJBMBCZPSW-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197281 | |
Record name | Eleutherin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-36-4, 64869-73-4 | |
Record name | (+)-Eleutherin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eleutherin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eleutherin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eleutherin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELEUTHERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ELEUTHERIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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